REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[S:7](Cl)([C:10]1[C:22]2[CH:21]=[CH:20][CH:19]=[C:15]([N:16]([CH3:18])[CH3:17])[C:14]=2[CH:13]=[CH:12][CH:11]=1)(=[O:9])=[O:8]>C1(C)C=CC=CC=1>[S:7]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)([C:10]1[C:22]2[CH:21]=[CH:20][CH:19]=[C:15]([N:16]([CH3:18])[CH3:17])[C:14]=2[CH:13]=[CH:12][CH:11]=1)(=[O:9])=[O:8]
|
Name
|
|
Quantity
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7.98 g
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Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Dansylpiperazine was prepared
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Type
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CUSTOM
|
Details
|
The product was isolated
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Type
|
WASH
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Details
|
by washing the solution with 5% NaOH
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Type
|
CONCENTRATION
|
Details
|
water and concentrating in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 168.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |